molecular formula C5H5ClN2S B1632470 4-Chloro-6-methylthiopyrimidine CAS No. 89283-48-7

4-Chloro-6-methylthiopyrimidine

Cat. No. B1632470
CAS RN: 89283-48-7
M. Wt: 160.63 g/mol
InChI Key: BMQSAIGMUNXTKZ-UHFFFAOYSA-N
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Description

4-Chloro-6-methylthiopyrimidine is a chemical compound with the empirical formula C5H5ClN2S . It is a halogenated heterocycle and is used as a building block in chemical synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. One of the carbon atoms is substituted with a chlorine atom, and another carbon atom is substituted with a methylthio group .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 160.62 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis Applications

4-Chloro-6-methylthiopyrimidine serves as a versatile precursor in various synthetic processes. Yin Dulin (2005) demonstrated its use in synthesizing 2-amino-4-methoxy-6-methylthiopyrimidine, achieving high yields and purity (Yin Dulin, 2005). A. Kalogirou and P. Koutentis (2019) explored its conversion to 4-chloro-6-methoxypyrimidine-2-carbonitrile, a key intermediate in synthesizing 2-cyanopyrimidines, which are useful in various organic syntheses (A. Kalogirou & P. Koutentis, 2019).

Photobiological Research

J. Ducruet and R. Scalla (1985) identified 6-chloro-5-methylthiopyrimidines, related to this compound, as potent inhibitors of photosynthetic electron flow, functioning similarly to Diuron (J. Ducruet & R. Scalla, 1985).

Microwave-Assisted Synthesis

A. Thomann et al. (2014) presented a microwave-assisted approach to synthesize 4-substituted 2-methylthiopyrimidines from 4-chloro-2-methylthiopyrimidine, offering a rapid and efficient method (A. Thomann et al., 2014).

Agricultural Applications

In the agricultural sector, A. Srivastava et al. (2016) studied the degradation and persistence of 2-amino 4-chloro 6-methyl pyrimidine, a nitrification inhibitor, in subtropical soils. This compound helps increase the efficiency of nitrogenous fertilizers in rice-wheat cropping systems (A. Srivastava et al., 2016).

Material Sciences

P. Murthy et al. (2019) synthesized 4,6-dichloro-2-(methylsulfonyl)pyrimidine from 4,6-dichloro-2-(methylthio)pyrimidine and explored its potential as a third-order nonlinear optical material, indicating potential applications in optical devices like optical switching and limiting (P. Murthy et al., 2019).

Safety and Hazards

4-Chloro-6-methylthiopyrimidine is classified as Acute Tox. 4 Oral - Skin Sens. 1, indicating that it is harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

Relevant Papers A paper titled “4-Chloro-6-ethoxy-2-(methylthio)pyrimidine” discusses a compound similar to this compound, where the methylthio group is replaced with an ethoxy group . The paper presents this compound as a useful multifunctionalized pyrimidine scaffold .

properties

IUPAC Name

4-chloro-6-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQSAIGMUNXTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618311
Record name 4-Chloro-6-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89283-48-7
Record name 4-Chloro-6-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4,6-dichloro-pyrimidine (10.0 g, 67 mmol) in THF (55 ml), sodium thiomethylate (5.175 g, 74 mmol) is added under inert gas atmosphere. The reaction mixture is stirred at 60° C. overnight. After cooling down to r.t., the reaction mixture is diluted with ethyl acetate and water (100 ml each). The organic phase is removed and the aqueous phase is extracted with ethyl actetate. The combined organic phases are washed and dried, and the solvent is evaporated to give 9.74 g (90%) of a pale yellow solid (contains ca. 9% of starting material and ca. 9% of 4,6-dimethylsulfanyl-pyrimidine) which is used without any further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.175 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1H-NMR: 4.85 (bs, 2H), 6.29 (s, 1H), 7.21-7.39 (m, 3H), 8.64 (s, 1H) To 10 ml of an ethanol solution of 1.5 g of 4,6-dichloropyrimidine was slowly added 0.78 g of sodium thiomethoxide at 0° C., followed by stirring at 0° C. for 7 hours. A saturated aqueous ammonium chloride solution was added to the reaction mixture and concentrated under reduced pressure. The residue was extracted three times with chloroform. The chloroform layers were combined, washed with water, dried over anhydrous magnesium sulfate, and then concentrated. The residue was subjected to silica gel column chromatography to give 1.1 g of 4-chloro-6-methylthiopyrimidine.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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